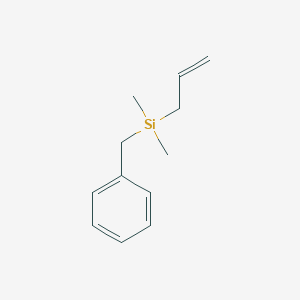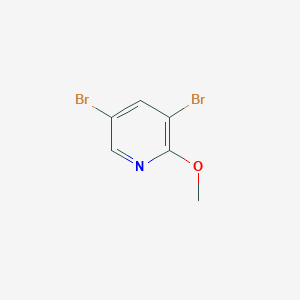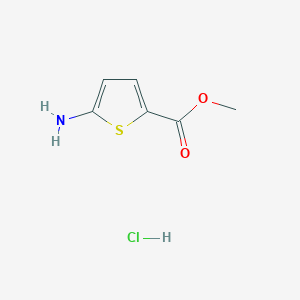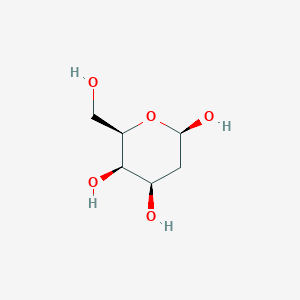
Silane, dichloro(4-methylphenyl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, dichloro(4-methylphenyl)phenyl- is a chemical compound with the molecular formula C14H12Cl2Si. It is commonly known as DMPPS and is widely used in scientific research due to its unique properties. DMPPS is a colorless liquid that is soluble in organic solvents like chloroform, benzene, and toluene. The compound is highly reactive and can be used in a variety of applications.
Wirkmechanismus
The mechanism of action of DMPPS is not well understood. However, it is believed to act as a nucleophile due to the presence of the silicon atom. DMPPS can react with various electrophiles and can be used as a precursor for the synthesis of other compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of DMPPS are not well studied. However, it has been reported to exhibit cytotoxicity against cancer cells. DMPPS has also been used as a potential drug candidate for the treatment of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DMPPS has several advantages as a reagent in laboratory experiments. It is highly reactive and can be used in a variety of applications. DMPPS is also readily available and relatively inexpensive. However, DMPPS can be hazardous and requires careful handling due to its toxicity and flammability.
Zukünftige Richtungen
There are several future directions for the use of DMPPS in scientific research. One potential application is in the synthesis of novel organic compounds. DMPPS can also be used as a starting material for the preparation of new metal complexes. Additionally, DMPPS can be used as a potential drug candidate for the treatment of various diseases.
Synthesemethoden
DMPPS can be synthesized using several methods. One of the most common methods is the reaction of 4-methylbenzene-1,2-diamine with silicon tetrachloride in the presence of a catalyst. The reaction produces DMPPS as the main product along with other by-products.
Wissenschaftliche Forschungsanwendungen
DMPPS has been extensively used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various organic compounds. DMPPS has also been used as a ligand in the preparation of metal complexes. Additionally, DMPPS has been used as a starting material for the synthesis of other silanes.
Eigenschaften
CAS-Nummer |
13788-41-5 |
|---|---|
Produktname |
Silane, dichloro(4-methylphenyl)phenyl- |
Molekularformel |
C13H12Cl2Si |
Molekulargewicht |
267.22 g/mol |
IUPAC-Name |
dichloro-(4-methylphenyl)-phenylsilane |
InChI |
InChI=1S/C13H12Cl2Si/c1-11-7-9-13(10-8-11)16(14,15)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI-Schlüssel |
BRDSOJFKQHFNOA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(Cl)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)[Si](C2=CC=CC=C2)(Cl)Cl |
Andere CAS-Nummern |
13788-41-5 |
Synonyme |
Dichloro(phenyl)(4-methylphenyl)silane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



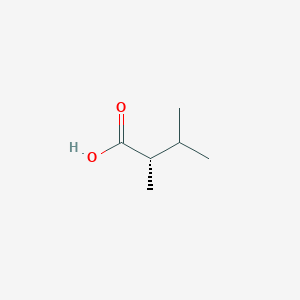
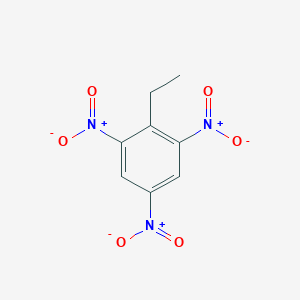

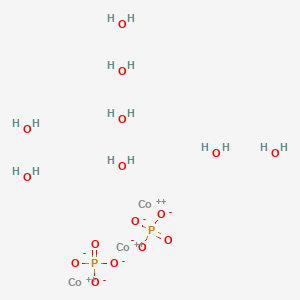
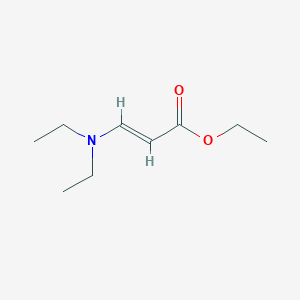
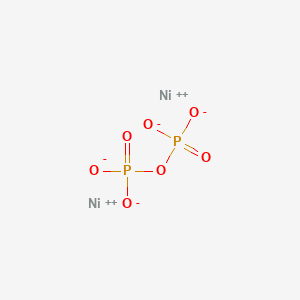
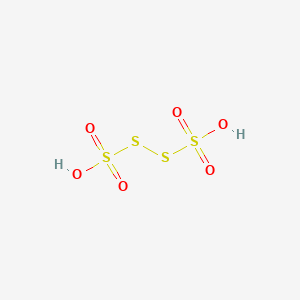

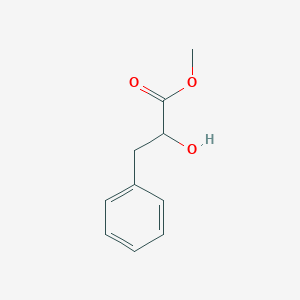
![2-[(Chloroacetyl)amino]benzoic acid](/img/structure/B79361.png)
